Benzo[b]thiophen-2-yl-benzaldehyde

Catalog No.
S8994337
CAS No.
223576-02-1
M.F
C15H10OS
M. Wt
238.31 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[b]thiophen-2-yl-benzaldehyde

CAS Number

223576-02-1

Product Name

Benzo[b]thiophen-2-yl-benzaldehyde

IUPAC Name

2-(1-benzothiophen-2-yl)benzaldehyde

Molecular Formula

C15H10OS

Molecular Weight

238.31 g/mol

InChI

InChI=1S/C15H10OS/c16-10-12-6-1-3-7-13(12)15-9-11-5-2-4-8-14(11)17-15/h1-10H

InChI Key

QFEVFARJAOMJJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3C=O

Benzo[b]thiophen-2-yl-benzaldehyde, also known as benzo[b]thiophene-2-carbaldehyde, is a heterocyclic compound characterized by a benzothiophene structure with an aldehyde functional group at the second position. The molecular formula of this compound is C9H6OSC_9H_6OS, and it has a molecular weight of 162.21 g/mol. The compound features a fused benzene and thiophene ring, which contributes to its unique chemical properties and biological activities.

Typical of aldehydes and heterocycles. Notable reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or hydrazines to form imines or hydrazones, which are often evaluated for biological activity.
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using oxidizing agents.

Research indicates that benzo[b]thiophen-2-yl-benzaldehyde exhibits significant biological activity. It has been studied for its potential antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus and other pathogens . Additionally, derivatives of this compound have shown promise in various pharmacological evaluations, suggesting its utility in drug development.

The synthesis of benzo[b]thiophen-2-yl-benzaldehyde can be achieved through several methods:

  • Formylation of Benzo[b]thiophene: A common approach involves the formylation of benzo[b]thiophene using reagents like dimethylformamide (DMF) in the presence of a base, yielding the desired aldehyde .
  • Lithiation and Reaction with DMF: Another method includes the lithiation of methylthiobenzene followed by reaction with DMF, which provides an efficient pathway to synthesize benzo[b]thiophen-2-yl-benzaldehyde .
  • Oxidation of Benzo[b]thiophen-2-ylmethanol: This method involves oxidizing the corresponding alcohol to obtain the aldehyde.

Benzo[b]thiophen-2-yl-benzaldehyde is utilized in various applications, including:

  • Organic Synthesis: Serving as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects against bacterial infections and other diseases.
  • Material Science: It may be used in the development of organic semiconductors or dyes due to its unique electronic properties.

Studies have shown that benzo[b]thiophen-2-yl-benzaldehyde interacts with biological targets, particularly enzymes involved in drug metabolism. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism . This interaction suggests potential implications for drug-drug interactions when used in therapeutic contexts.

Benzo[b]thiophen-2-yl-benzaldehyde shares structural similarities with several other compounds within the benzothiophene family and related heterocycles. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Benzo[b]thiopheneBicyclicBase structure without substituents
Benzo[b]thiophene-3-carbaldehydeBicyclicAldehyde at position 3
4-Methylbenzo[b]thiopheneBicyclicMethyl substituent on benzothiophene
3-Methylbenzo[b]thiopheneBicyclicMethyl substituent at position 3
Benzo[b]thiophene-2-carboxylic acidBicyclicCarboxylic acid functional group

Benzo[b]thiophen-2-yl-benzaldehyde is unique due to its specific positioning of the aldehyde group at the second carbon atom of the benzothiophene ring, influencing its reactivity and biological activity compared to similar compounds.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

238.04523611 g/mol

Monoisotopic Mass

238.04523611 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-21

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